molecular formula C14H21N3O3 B6527548 tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate CAS No. 954228-77-4

tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate

Cat. No.: B6527548
CAS No.: 954228-77-4
M. Wt: 279.33 g/mol
InChI Key: RLHCTJBYHXTXHF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate:

Mechanism of Action

Target of Action

The primary targets of “tert-butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate” are currently unknown

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Major Products:

Scientific Research Applications

Chemistry: Biology: Medicine: Industry:

Comparison with Similar Compounds

  • tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness:

Properties

IUPAC Name

tert-butyl 3-pyrimidin-4-yloxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHCTJBYHXTXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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